2-(Bromomethyl)-1,4-dioxane
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Overview
Description
Preparation Methods
The synthesis of U-140690 involves several steps:
Condensation: The condensation of 4 ®-phenyloxazolidin-2-one with 2 (E)-pentenoyl chloride using butyllithium in tetrahydrofuran produces 3- [2 (E)-pentenoyl]-3 ®-phenyloxazolidin-2-one.
Addition: This intermediate is treated with 3- [bis (trimethylsilyl)amino]phenylmagnesium bromide and copper(I) bromide in dimethyl sulfoxide/tetrahydrofuran to yield the addition product.
Elimination and Benzylation: The silyl groups are eliminated under mild acidic conditions, and the resulting amine is treated with benzyl bromide to afford the dibenzylated amine derivative.
Acylation: This derivative is regioselectively acylated with 2-methoxy-2-methyl-1,3-dioxolane and titanium tetrachloride in dichloromethane under basic conditions to give the dione.
Cyclization: The dione is condensed with 1-phenyl-3-hexanone using titanium(IV) butoxide in dichloromethane, followed by cyclization with potassium tert-butoxide in tetrahydrofuran to afford the dihydropyrone.
Debenzylation and Sulfonation: The dihydropyrone is debenzylated by hydrogenation with hydrogen over palladium on carbon in methanol/ethyl acetate, and the free amine is finally sulfonated with 5- (trifluoromethyl)pyridine-2-sulfonyl chloride in pyridine/dichloromethane
Chemical Reactions Analysis
U-140690 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Cyclization: The compound can undergo cyclization reactions, forming various cyclic structures depending on the reaction conditions and reagents used.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include ketones, alcohols, and substituted sulfonamides .
Scientific Research Applications
U-140690 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of nonpeptidic protease inhibitors and their structure-activity relationships.
Biology: The compound is used in biological studies to understand the mechanisms of HIV-1 protease inhibition and the development of resistance.
Medicine: U-140690 is used in the development of antiretroviral therapies for the treatment of HIV-1 infection, particularly in patients resistant to other protease inhibitors.
Industry: The compound is used in the pharmaceutical industry for the production of antiretroviral drugs and in the study of drug formulation and delivery
Mechanism of Action
U-140690 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the maturation of viral particles. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins. This inhibition disrupts the formation of mature, infectious viral particles, thereby reducing viral replication and load in infected individuals. The molecular targets involved include the HIV-1 protease enzyme and the viral polyproteins .
Comparison with Similar Compounds
U-140690 is unique among HIV-1 protease inhibitors due to its nonpeptidic structure and high potency against resistant strains. Similar compounds include:
Ritonavir: Another protease inhibitor, but with a peptidomimetic structure.
Saquinavir: A peptidomimetic protease inhibitor with a different binding affinity and resistance profile.
Indinavir: A protease inhibitor with a peptidomimetic structure, used in combination therapies for HIV-1 infection.
Compared to these compounds, U-140690 has improved pharmacokinetic properties, including better oral bioavailability and a longer half-life, making it a valuable option for antiretroviral therapy .
Properties
IUPAC Name |
2-(bromomethyl)-1,4-dioxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHQREFZXMNKRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1339058-38-6 |
Source
|
Record name | 2-(bromomethyl)-1,4-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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